molecular formula C6H9ClO2S B2953717 Spiro[2.2]pentan-1-ylmethanesulfonyl chloride CAS No. 2137750-67-3

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride

Cat. No.: B2953717
CAS No.: 2137750-67-3
M. Wt: 180.65
InChI Key: AJJLJIWWWHHDNQ-UHFFFAOYSA-N
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Description

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClO2S and a molecular weight of 180.65 g/mol . This compound is characterized by a spirocyclic structure, which consists of two cyclopropane rings connected through a single carbon atom. The presence of the methanesulfonyl chloride group makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.2]pentan-1-ylmethanesulfonyl chloride typically involves the reaction of spiro[2.2]pentane-1-methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

Spiro[2.2]pentane-1-methanol+Methanesulfonyl chlorideSpiro[2.2]pentan-1-ylmethanesulfonyl chloride+HCl\text{Spiro[2.2]pentane-1-methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Spiro[2.2]pentane-1-methanol+Methanesulfonyl chloride→Spiro[2.2]pentan-1-ylmethanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.

    Oxidation: The spirocyclic structure can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl formed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major products are sulfonamides and sulfonic acids.

    Oxidation: The major products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride has several applications in scientific research:

    Biology: The compound can be used to modify biomolecules such as proteins and peptides, enhancing their stability and activity.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[2.2]pentan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler compound without the spirocyclic structure.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride reagent commonly used in organic synthesis.

    Trifluoromethanesulfonyl chloride (triflic chloride): A more reactive sulfonyl chloride reagent with a trifluoromethyl group.

Uniqueness

Spiro[2.2]pentan-1-ylmethanesulfonyl chloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable reagent for selective modifications in organic synthesis and other applications.

Properties

IUPAC Name

spiro[2.2]pentan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)4-5-3-6(5)1-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJLJIWWWHHDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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